molecular formula C17H23NO3 B12387612 Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-

Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-

Cat. No.: B12387612
M. Wt: 289.4 g/mol
InChI Key: FNRXUEYLFZLOEZ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3®-endo]- is a complex organic compound with a unique structure. It belongs to the class of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its bicyclic structure, which includes a benzene ring, a propanoic acid moiety, and an 8-methyl-8-azabicyclo[3.2.1]octane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3®-endo]- involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alpha-hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester moiety, converting it into alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of benzenepropanoic acid derivatives with ketone or carboxylic acid functionalities.

    Reduction: Production of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the benzene ring, leading to a wide range of substituted derivatives.

Scientific Research Applications

Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3®-endo]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, modulating their activity. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with a similar bicyclic structure.

    Scopolamine: Shares the 8-methyl-8-azabicyclo[3.2.1]octane core.

    Cocaine: Contains a similar tropane structure but with different functional groups.

Uniqueness

Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3®-endo]- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRXUEYLFZLOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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